molecular formula C16H15NO2 B5706850 N-(2-benzoyl-4-methylphenyl)acetamide

N-(2-benzoyl-4-methylphenyl)acetamide

Cat. No. B5706850
M. Wt: 253.29 g/mol
InChI Key: SOWNIRDTJRYCCK-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)acetamide, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, odorless, and tasteless powder that works by blocking nerve signals in the body.

Scientific Research Applications

  • Photovoltaic Efficiency and Ligand-Protein Interactions N-(2-benzoyl-4-methylphenyl)acetamide analogs have been studied for their potential in photovoltaic applications. These compounds, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and similar derivatives, show promising light harvesting efficiency (LHE) and are considered for use in dye-sensitized solar cells (DSSCs). Additionally, their interactions with proteins like Cyclooxygenase 1 (COX1) have been explored using molecular docking studies (Mary et al., 2020).

  • Anticancer Properties Derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds, especially those with benzophenone-thiazole structures, have shown potential as potent VEGF-A inhibitors, which play a critical role in tumor growth and metastasis. The compound 10h, in particular, exhibited promising antiproliferative effects through translational VEGF-A inhibition (Prashanth et al., 2014).

  • Anxiolytic Properties Some derivatives of this compound, like N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide, have been investigated for their anxiolytic properties. These compounds have shown effectiveness in animal models predictive of clinical efficacy for the treatment of anxiety, indicating their potential as novel anxiolytics (Kordik et al., 2006).

  • Catalyst Development The reaction of this compound derivatives in the presence of sulfuric acid has led to the development of novel catalysts. These catalysts have been used in hydrogenation processes and are considered for applications in organic synthesis and industrial chemistry (Facchetti et al., 2016).

  • Anticonvulsant Activity this compound derivatives have been synthesized and assessed for their anticonvulsant activity. These compounds were effective in preventing seizures in animal models, suggesting their potential as anticonvulsant agents (Shakya et al., 2016).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11-8-9-15(17-12(2)18)14(10-11)16(19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWNIRDTJRYCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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